N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound containing several functional groups including a benzo[c][1,2,5]thiadiazole group, a tetrahydrothiazolo[5,4-c]pyridine group, and a cyclopropanecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[c][1,2,5]thiadiazole and tetrahydrothiazolo[5,4-c]pyridine groups suggests a complex, possibly aromatic, structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzo[c][1,2,5]thiadiazole group is known to participate in various chemical reactions, particularly those involving electron transfer .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel heterocyclic compounds featuring structural motifs similar to the query compound, characterized by detailed spectroscopic techniques. These studies focus on the synthesis routes, offering insights into the chemical properties and reactivity of such compounds. The characterization involves elemental analysis, NMR, FT-IR, and LC-MS spectral studies, laying the groundwork for understanding the chemical behavior of these molecules (Patel & Patel, 2015).
Biological Activity
Compounds within this chemical class have been evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties. The studies aim to identify novel agents that might lead to the development of new therapeutic drugs. For instance, some derivatives have been explored for their potential anti-tumor activities against a wide range of cancer cell lines, demonstrating inhibitory effects at micromolar concentrations. This suggests a broad specificity for the ATP-binding domain of kinases, indicating potential as cancer therapeutics (Ibrahim, 2009).
Potential Therapeutic Applications
The exploration of these compounds' biological activities highlights their potential as leads for developing new medications. The studies include the assessment of their effectiveness as insecticidal agents, showcasing the utility of these molecules in agriculture and possibly in controlling disease vectors. Additionally, the anticancer evaluations underscore the relevance of these compounds in medical research, aiming to discover novel treatments for various cancers (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound, which contains a benzo[c][1,2,5]thiadiazole core, is primarily used as a building block in the design and synthesis of larger molecules and conductive polymers . It has been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound exhibits an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the optoelectronic and photophysical properties of the system . These changes can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system, enabling it to be used in applications such as photovoltaics and fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For example, its optoelectronic properties can be tailored towards more favorable redox potentials and photophysical properties under certain conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,1,3-benzothiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-15(9-1-2-9)19-17-18-12-5-6-22(8-14(12)25-17)16(24)10-3-4-11-13(7-10)21-26-20-11/h3-4,7,9H,1-2,5-6,8H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNLYLTKBKDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.